2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyloxy group, a pyrimidinyl group, and a piperazino group
Preparation Methods
The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-naphthol with an appropriate halogenated pyrimidine derivative to form the naphthyloxy-pyrimidine intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperazino groups, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders due to its interaction with specific enzymes and receptors in the brain.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiamnesic activity is attributed to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function .
Comparison with Similar Compounds
2-(2-NAPHTHYLOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can be compared with other similar compounds, such as:
2-(2-Naphthyloxy)pyridin-4-ylmethylamine: This compound shares the naphthyloxy group but differs in its pyridinyl and amine functionalities.
2-(2-Naphthoxy)ethanol: This compound contains a naphthyloxy group and an ethanol moiety, making it structurally simpler.
2-Methoxyphenyl isocyanate: Although not structurally identical, this compound is used in similar chemical reactions and applications.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16(27-19-8-7-17-5-2-3-6-18(17)15-19)20(26)24-11-13-25(14-12-24)21-22-9-4-10-23-21/h2-10,15-16H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUAKTRFUOIRTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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